molecular formula C35H64O5 B1243431 1,2-di-(9Z-hexadecenoyl)-sn-glycerol

1,2-di-(9Z-hexadecenoyl)-sn-glycerol

Cat. No.: B1243431
M. Wt: 564.9 g/mol
InChI Key: HSQHRRHRYJNSOC-DWCRPSDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(16:1(9Z)/16:1(9Z)/0:0), also known as DAG(16:1/16:1) or diacylglycerol, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/16:1(9Z)/0:0) is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/16:1(9Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/16:1(9Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/16:1(9Z)/0:0) is primarily located in the membrane (predicted from logP). DG(16:1(9Z)/16:1(9Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(16:1(9Z)/16:1(9Z)/0:0) can be biosynthesized from PA(16:1(9Z)/16:1(9Z));  which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(16:1(9Z)/16:1(9Z)/0:0) and palmitoleyl-CoA can be converted into TG(16:1(9Z)/16:1(9Z)/16:1(9Z))[iso];  which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:1(9Z)/16:1(9Z)/0:0) can be biosynthesized from PA(16:1(9Z)/16:1(9Z));  which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(16:1(9Z)/16:1(9Z)/0:0) and stearoyl-CoA can be converted into TG(16:1(9Z)/16:1(9Z)/18:0)[iso3];  which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:1(9Z)/16:1(9Z)/0:0) can be biosynthesized from PA(16:1(9Z)/16:1(9Z));  which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(16:1(9Z)/16:1(9Z)/0:0) and cis-vaccenoyl-CoA can be converted into TG(16:1(9Z)/16:1(9Z)/18:1(11Z));  which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, DG(16:1(9Z)/16:1(9Z)/0:0) is involved in phosphatidylethanolamine biosynthesis pe(16:1(9Z)/16:1(9Z)) pathway and phosphatidylcholine biosynthesis PC(16:1(9Z)/16:1(9Z)) pathway. DG(16:1(9Z)/16:1(9Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/16:1(9Z)/20:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/16:1(9Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/16:1(9Z)/18:0) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/16:1(9Z)/18:1(11Z)) pathway.
1,2-di-palmitoleoyl-2-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as palmitoleoyl. It has a role as a mouse metabolite. It derives from a palmitoleic acid.

Properties

Molecular Formula

C35H64O5

Molecular Weight

564.9 g/mol

IUPAC Name

[(2S)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoate

InChI

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-/t33-/m0/s1

InChI Key

HSQHRRHRYJNSOC-DWCRPSDDSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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